molecular formula C12H16O4 B017138 Methyl 3-(3,4-dimethoxyphenyl)propanoate CAS No. 27798-73-8

Methyl 3-(3,4-dimethoxyphenyl)propanoate

Cat. No. B017138
CAS RN: 27798-73-8
M. Wt: 224.25 g/mol
InChI Key: VSWFXSSYWWNFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate involves several chemical reactions including condensation, chlorination, and esterification. A specific example includes the synthesis from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, further highlighting the diverse synthetic routes possible for this compound (Yan Shuang-hu, 2014).

Molecular Structure Analysis

The molecular structure of Methyl 3-(3,4-dimethoxyphenyl)propanoate and related compounds has been elucidated through various techniques such as IR, 1H NMR, and X-ray diffraction. These studies reveal detailed information on the bonding patterns and structural conformations, contributing to a deeper understanding of the compound's chemical behavior (Yan Shuang-hu, 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those leading to the formation of flavan-3-ols, although not always yielding the expected products. For example, reactions with 3,5-dimethoxyphenol have been explored, demonstrating the compound’s versatility in synthetic chemistry (Rfc Brown et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of Methyl 3-(3,4-dimethoxyphenyl)propanoate under different conditions. These properties are determined through experimental methods and provide insight into the compound's stability, reactivity, and suitability for various applications.

Chemical Properties Analysis

The chemical properties of Methyl 3-(3,4-dimethoxyphenyl)propanoate, including reactivity patterns, functional group behavior, and interaction with other chemicals, are foundational to its applications in synthesis and material science. Studies on its reactions, such as with dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, illustrate the compound’s role in forming complex structures (G. Shabir et al., 2020).

Scientific Research Applications

  • Synthesis of Optically Pure Compounds and Asymmetric Hydrogenation Studies : This compound is utilized in the preparation of optically pure forms and asymmetric hydrogenation studies. This is highlighted in research focusing on the synthesis of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid (O'reilly, Derwin, & Lin, 1990).

  • Synthesis of Triazoles with Antioxidant Properties : It's used in the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, which exhibit antioxidant properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

  • Catalyst in Selective Transesterification : The compound acts as a catalyst in selective transesterification of β-ketoesters with zinc(II) oxide, leading to high yields (Pericas, Shafir, & Vallribera, 2008).

  • Synthesis of Benzoxepins : It is instrumental in the synthesis of 7,8-dimethoxy-1-haloalkyl-1,3,4,5-tetrahydro-2-benzoxepins (Tenbrink & Mccall, 1981).

  • Crystal Structure Studies : This compound is studied for understanding the crystal structure of related compounds (Chen, Gan, Feng, & Guo, 2014).

  • Enantiospecific and Stereoselective Synthesis : It is used in the enantiospecific and stereoselective total synthesis of (+)-crispine A and its (-)-antipode (Gurram, Gyimóthy, Wang, Lam, Ahmed, & Herr, 2011).

  • CNS Depressant in Mice : 1-(3,4-dimethoxyphenyl)-2-propanol, a related compound, exhibits CNS depressant properties in mice and affects conditioned avoidance response tests (Barfknecht, Miles, & Leseney, 1970).

  • Potential in Cancer and Diabetes Treatment : It has shown moderate inhibitory effects on human tumor cell lines and inhibition on alpha-glucosidase, suggesting potential applications in cancer and diabetes treatment (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).

  • Intermediate for α-Methyldopa Synthesis : It serves as an intermediate for α-methyldopa, a drug used in the treatment of high blood pressure (An, D'aloisio, & Venturello, 1992).

  • Use in Herbicides : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a similar compound, acts as a selective herbicide for wild oat control in wheat (Shimabukuro, Nord, & Hoerauf, 1978).

  • Electrophilic Aromatic Bromination : It is utilized in the electrophilic aromatic bromination of aromatic ethers (Yong-nan, 2012).

  • Production of Low Molecular Weight Oxygenates : The compound is a product in transition metal-catalyzed reactions of carbon monoxide and ethene, yielding small molecules with chain lengths up to 12 C atoms (Robertson & Cole-Hamilton, 2002).

  • Anti-Myocardial Ischemia Drug Candidates : It may be a good candidate for anti-myocardial ischemia therapy due to its protective activities against hypoxia-induced cellular damage (Dong, Wang, & Zhu, 2009).

  • Chemical Reactions and Rearrangements : The compound rearranges to methyl 3,4-dimethoxyphenylpyruvate in high yield under certain conditions (Koyama, Nakagawa, & Fukawa, 1974).

  • Electroreductive Radical Cyclization : It is used in the electroreductive radical cyclization of certain esters (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).

  • Structural Elucidation of Lignans : The compound assists in the structural elucidation of lignans isolated from natural sources (Chimichi, Cosimelli, Bambagiotti-Alberti, Coran, & Vincieri, 1993).

  • Metabolism by Phanerochaete chrysosporium : 3,4-Dimethoxycinnamic acid is metabolized by Phanerochaete chrysosporium to produce 3-(3,4-dimethoxyphenyl)propionic acid and other compounds (Enoki, Yajima, & Gold, 1981).

properties

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWFXSSYWWNFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334321
Record name Methyl 3-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,4-dimethoxyphenyl)propanoate

CAS RN

27798-73-8
Record name Methyl 3-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (20 cc) was added dropwise over 10 minutes with stirring to methanol (400 cc); the resulting solution was added all at once to a magnetically stirred suspension of 3-(3,4-dimethoxyphenyl)propionic acid (500 g, 2.378 moles) in methanol (1.6 1) and 2,3-dimethoxypropane (250 cc). The reaction mixture was stirred overnight at room temperature and then at reflux for 1 hour. After cooling, the solution was evaporated in vacuo to a light yellow syrup; yield: 533 g (100%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 6
Methyl 3-(3,4-dimethoxyphenyl)propanoate

Citations

For This Compound
25
Citations
B Bohman, G Nordlander, H Nordenhem… - Journal of chemical …, 2008 - Springer
Ethyl cinnamate has been isolated from the bark of Pinus contorta in the search for antifeedants for the pine weevil, Hylobius abietis. Based on this lead compound, a number of …
Number of citations: 16 link.springer.com
CR Unelius, B Bohman… - Journal of agricultural and …, 2018 - ACS Publications
This study concludes an extensive investigation of antifeedants for the pine weevil, Hylobius abietis (Coleoptera: Curculionidae), an economically important pest of planted conifer …
Number of citations: 5 pubs.acs.org
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
Antifeedant activity of mainly phenylpropanoic, cinnamic, and benzoic acids esters was tested on the pine weevil, Hylobius abietis (L.). Of 105 compounds screened for activity, 9 …
Number of citations: 25 pubs.acs.org
WW Zhu, ZM Zong, HL Yan, YP Zhao, Y Lu… - Fuel processing …, 2014 - Elsevier
Cornstalk liquefaction (CSL) in methanol, water or methanol/water mixed solvents was studied at 250–320 C. Each reaction mixture was separated into extract 1 (E 1 , including the …
Number of citations: 50 www.sciencedirect.com
ZK Li, JY Cheng, HL Yan, JC Yan, ZP Lei, SB Ren… - Renewable Energy, 2021 - Elsevier
Alcoholysis is a promising approach for converting biomass into fuels and/or chemicals under mild conditions. However, the effect of pretreatment on biomass alcoholysis was rarely …
Number of citations: 5 www.sciencedirect.com
M Roubi, A Elbouzidi, M Dalli, S Azizi, M Aherkou… - Scientific African, 2023 - Elsevier
In recent years, the global health community has become increasingly interested in harnessing the therapeutic potential of traditional plants. This study focuses on Atriplex halimus L., a …
Number of citations: 0 www.sciencedirect.com
LF Toneto Novaes, C Martins Avila… - …, 2015 - Wiley Online Library
Natural products containing the α,β‐unsaturated δ‐lactone skeleton have been shown to possess a variety of biological activities. The natural product (−)‐tarchonanthuslactone (1) …
SR Tang, ZM Zong, L Zhou, W Zhao, XB Li, YL Peng… - Renewable Energy, 2010 - Elsevier
Cornstalk was depolymerized in supercritical methanol and ethanol, respectively. The depolymerization products were analyzed with FTIR and GC/MS. The results show that the …
Number of citations: 31 www.sciencedirect.com
AL Macedo, DPD da Silva, DL Moreira… - Biomedicine & …, 2019 - Elsevier
Background Oral squamous cell carcinoma (OSCC) is one of the ten most common types of cancer worldwide. Plants of the genusPiper are used in traditional medicine to treat cancer, …
Number of citations: 28 www.sciencedirect.com
KE Judd, L Caggiano - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
Electron-rich aryl ethers and phenols react with isoprene (2-methylbuta-1,3-diene) in the presence of catalytic Bi(OTf)3 at 40 C to afford the corresponding prenylated or 2,2-…
Number of citations: 23 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.